Home > Products > Screening Compounds P123642 > 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide -

5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Catalog Number: EVT-3831231
CAS Number:
Molecular Formula: C20H14BrClN4O
Molecular Weight: 441.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used in the treatment of hematologic malignancies. It undergoes extensive metabolism in humans, primarily through oxidation and nitro reduction. []

Relevance: While not structurally identical, Venetoclax and 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide share a common pharmacophore of a substituted benzamide connected to a heterocyclic ring system. This pharmacophore often appears in compounds with biological activity and both compounds are being investigated for their potential in treating human diseases. The presence of a halogenated benzene ring in both structures further highlights their relatedness. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. It can undergo a Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). []

Relevance: VNO, although a larger and more complex molecule, shares the core benzamide structure and the presence of a halogenated benzene ring with 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. The shared presence of these key structural elements suggests a potential relationship in terms of chemical reactivity and potential biological activity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO. Its presence in venetoclax synthesis necessitates careful control and monitoring during the manufacturing process. []

Relevance: Similar to VNO, VHA retains the core benzamide structure and a halogenated benzene ring, making it structurally related to 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide despite its larger size and complexity. The shared presence of these functionalities indicates a potential for similar chemical behaviour and potential biological activities within this class of compounds. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a significant nitro reduction metabolite of venetoclax in humans. It's primarily formed by gut bacteria and is a major component found in feces after administration of venetoclax. []

Relevance: Although M30 is a metabolite of venetoclax, it maintains the benzamide core and a halogenated benzene ring, demonstrating a structural similarity to 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. This consistent presence of key functional groups across different compounds derived from venetoclax underscores the importance of these structural elements for biological activity and potentially, for metabolic transformations. []

4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)

Compound Description: Metribuzin is a herbicide that inhibits photosynthetic electron transport, causing plant injury. Triazine-resistant biotypes of various plant species exhibit cross-resistance to Metribuzin, indicating a shared mechanism of action with other herbicides like Atrazine. []

Relevance: Metribuzin, while belonging to the triazine class of herbicides, highlights the principle of cross-resistance based on shared binding sites in biological systems. This concept is relevant when considering the potential for 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide to interact with similar biological targets as other benzamide derivatives, especially if they share common structural motifs or pharmacophores. []

Compound Description: 3,3′-difluorobenzaldazine acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Initial studies suggested it might share a binding site with negative allosteric modulators like 2-methyl-6-(phenylethynyl)pyridine (MPEP). []

Relevance: This compound is relevant because it demonstrates the complexity of allosteric modulation of receptors like mGluR5. Although later research showed that 3,3′-difluorobenzaldazine does not bind to the same site as MPEP, its initial classification as a potential competitor highlights the importance of specific structural features for allosteric modulation and the need for careful characterization of binding sites. This information could be valuable when investigating the mode of action of 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, particularly if it exhibits any allosteric effects on a biological target. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is another positive allosteric modulator of mGluR5. Studies have shown that it interacts with the same allosteric site as MPEP, a negative allosteric modulator. The potency of CDPPB and its analogs as mGluR5 potentiators is directly related to their binding affinity for the MPEP site. []

Relevance: CDPPB and its analogs offer crucial insights into the structure-activity relationships of positive allosteric modulators of mGluR5. The fact that CDPPB's activity is linked to its binding affinity at the MPEP site suggests that specific structural features are essential for allosteric modulation of this receptor. This knowledge can inform the investigation of 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, especially if its mechanism of action involves allosteric interactions with a biological target. []

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)m-ethyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5 receptors. Unlike CDPPB, it does not bind to the MPEP site on mGluR5, suggesting a novel allosteric binding site for this compound. [, ]

Relevance: CPPHA’s distinct binding site and its activity on both mGluR1 and mGluR5 demonstrate that multiple allosteric sites can exist on a single receptor and that different chemical structures can target these sites to achieve a similar effect. This knowledge is crucial when exploring the mode of action of 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. It suggests that even if the target compound does not interact with known allosteric sites, it may still modulate receptor activity through a novel mechanism, especially if it shares structural features with other known PAMs like CPPHA. [, ]

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent analog of CDPPB and a selective positive allosteric modulator of mGluR5. It does not potentiate mGluR1-mediated responses. []

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known positive allosteric modulator (PAM) of the mGluR1 receptor. Mutations that abolish its potentiating effect on mGluR1 do not affect the activity of CPPHA, further confirming that CPPHA acts through a distinct allosteric site. []

Relevance: Ro 67-7476, with its established activity on mGluR1, serves as a benchmark for understanding the structural requirements for PAM activity at this receptor. This knowledge becomes relevant when examining the potential for 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide to interact with mGluR1 or similar targets, especially if it shares any structural features with Ro 67-7476. []

6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC-AC-28)

Compound Description: TC-AC-28 is a highly selective bromo and extra terminal (BET) bromodomain inhibitor. It represents a valuable tool for researchers investigating epigenetic mechanisms. []

Relevance: While not directly related in terms of its primary target, TC-AC-28 highlights the concept of "privileged scaffolds" in medicinal chemistry. Both TC-AC-28 and 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide contain a benzodiazepine core, a structural motif found in a wide range of biologically active compounds. This shared scaffold suggests that both compounds, despite their distinct primary targets, may share certain physiochemical properties and could potentially exhibit overlapping or unexpected biological activities. []

Compound Description: This compound is a polar degradation product identified in studies examining the pyrolysis of chlorantraniliprole in tobacco. It was found in filter extracts of cigarettes treated with [pyrazole carbonyl-(14)C]-chlorantraniliprole. []

Relevance: Although 5-bromo-N-methyl-1H-pyrazole-3-carboxamide (2) originates from chlorantraniliprole, its structural features, particularly the bromo-substituted pyrazole ring connected to a carboxamide group, bear resemblance to 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. This similarity suggests a potential for shared chemical reactivity and possibly, some overlapping biological activity profiles. Understanding the properties of degradation products like compound (2) can offer insights into the potential metabolic fate of 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide and its possible breakdown pathways. []

2,6-dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one (3)

Compound Description: This compound, a nonpolar degradation product, is identified in the pyrolysis of chlorantraniliprole in tobacco. It's only detected in cigarettes treated with [benzamide carbonyl-(14)C]-chlorantraniliprole. []

Relevance: Despite its origin from chlorantraniliprole, 2,6-dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one (3) shares structural features, specifically the presence of a dichlorinated aromatic ring system linked to a heterocyclic core, with 5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. This similarity, although not directly implying similar biological activity, suggests a potential for shared chemical reactivity profiles and a need to consider potential metabolic pathways that could lead to analogous breakdown products for both compounds. []

Properties

Product Name

5-bromo-2-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

IUPAC Name

5-bromo-2-chloro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

Molecular Formula

C20H14BrClN4O

Molecular Weight

441.7 g/mol

InChI

InChI=1S/C20H14BrClN4O/c1-12-9-18-19(25-26(24-18)14-5-3-2-4-6-14)11-17(12)23-20(27)15-10-13(21)7-8-16(15)22/h2-11H,1H3,(H,23,27)

InChI Key

DWHLIGFGYMAUDM-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.